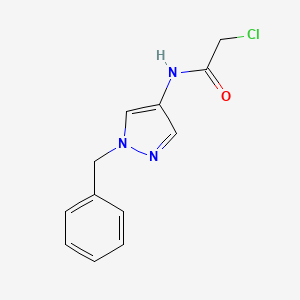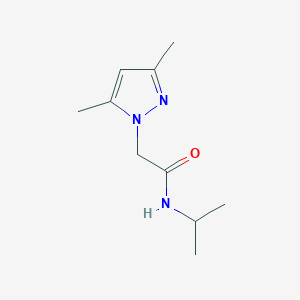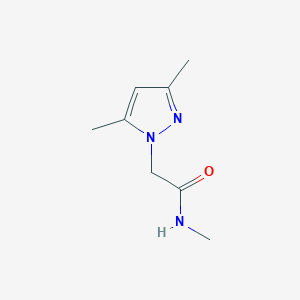
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide, also known as BPCA, is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPCA belongs to a class of compounds known as pyrazoles, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties.
Wissenschaftliche Forschungsanwendungen
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide is its use as an anticancer agent. Studies have shown that N-(1-benzylpyrazol-4-yl)-2-chloroacetamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has also been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDAC activity, N-(1-benzylpyrazol-4-yl)-2-chloroacetamide can induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has also been shown to possess antifungal activity. N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has been shown to inhibit the growth of several species of fungi, including Candida albicans and Aspergillus fumigatus. N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide for lab experiments is its low toxicity profile. This makes it a safe and effective compound for use in in vitro and in vivo studies. However, one of the limitations of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide is its limited solubility in aqueous solutions, which can make it difficult to study in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(1-benzylpyrazol-4-yl)-2-chloroacetamide. One area of research is the development of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide analogs with improved solubility and bioavailability. Another area of research is the investigation of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide as a potential treatment for other diseases, such as neurodegenerative diseases and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide and its potential side effects.
Synthesemethoden
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide can be synthesized by the reaction of 1-benzyl-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by reaction with ethylamine. The resulting compound is then treated with benzylamine and acetic anhydride to yield N-(1-benzylpyrazol-4-yl)-2-chloroacetamide.
Eigenschaften
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-6-12(17)15-11-7-14-16(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBCGKWKKPSNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide](/img/structure/B7459156.png)

![5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459170.png)


![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)





